Welcome to the BenchChem Online Store!
molecular formula C9H14BrNO2 B3179386 (R,S)-alpha-Methyldopamine Hydrobromide CAS No. 3459-15-2

(R,S)-alpha-Methyldopamine Hydrobromide

Cat. No. B3179386
M. Wt: 248.12 g/mol
InChI Key: QRABJKXGZPVORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07060847B2

Procedure details

To 2.0 g of 3A (2.01 mmol) was added 48% HBr, and the mixture was heated on a preheated oil bath for 3 hours under argon atmosphere. The reaction mixture was concentrated under reduced pressure to give thick oil. To the residue, 75 mL of dichloromethane was added and concentrated to dryness under reduced pressure. This was repeated four more times to give 2.3 g of 3B as light pink powder (M+H, 168).
Name
3A
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH:12]([NH2:14])[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9]C.[BrH:15]>ClCCl>[BrH:15].[NH2:14][CH:12]([CH3:13])[CH2:11][C:5]1[CH:4]=[C:3]([OH:2])[C:8]([OH:9])=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
3A
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a preheated oil bath for 3 hours under argon atmosphere
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give thick oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Br.NC(CC=1C=C(C(=CC1)O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.